Enhanced Lipophilicity (LogP) of Cyclohexyl Ether vs. Parent Phenol and Methyl Ether
The cyclohexyloxy group in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene substantially increases lipophilicity relative to the parent 4-fluoro-2-nitrophenol and the methyl ether analog (5-fluoro-2-nitroanisole). The target compound exhibits a calculated LogP of 3.4454 , compared to 1.96 for the phenol and 2.2657 for the methyl ether . This difference of 1.49 LogP units (target vs. phenol) and 1.18 LogP units (target vs. methyl ether) corresponds to a 31-fold and 15-fold increase in octanol-water partition coefficient, respectively.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4454 |
| Comparator Or Baseline | 4-Fluoro-2-nitrophenol (LogP = 1.96) / 5-Fluoro-2-nitroanisole (LogP = 2.2657) |
| Quantified Difference | ΔLogP = +1.49 (vs. phenol); +1.18 (vs. methyl ether) |
| Conditions | Computational prediction (ACD/LogP or similar algorithm) |
Why This Matters
Higher LogP indicates greater lipophilicity, which can enhance membrane permeability in biological assays or improve solubility in non-polar solvents for organic synthesis, making this compound a distinct choice when these properties are critical.
